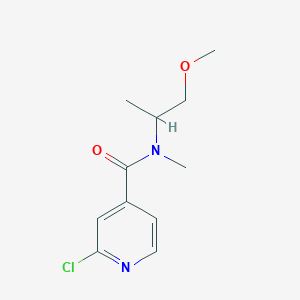![molecular formula C18H18F4N2O2 B2429750 1-[2-(2-Fluorophenyl)-2-methoxypropyl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1797881-57-2](/img/structure/B2429750.png)
1-[2-(2-Fluorophenyl)-2-methoxypropyl]-3-[2-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Fluorophenyl)-2-methoxypropyl]-3-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound characterized by the presence of fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the compound’s chemical properties, including increased stability and lipophilicity. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its unique structural features.
Preparation Methods
The synthesis of 1-[2-(2-Fluorophenyl)-2-methoxypropyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to urea formation reactions. Common synthetic routes include:
Nucleophilic Substitution: Starting with 2-fluorophenyl and 2-methoxypropyl intermediates, nucleophilic substitution reactions are employed to introduce the desired functional groups.
Urea Formation: The final step involves the reaction of the substituted intermediates with isocyanates or carbamates under controlled conditions to form the urea linkage.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[2-(2-Fluorophenyl)-2-methoxypropyl]-3-[2-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include halogens, acids, and bases, while typical conditions involve controlled temperatures and solvents. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[2-(2-Fluorophenyl)-2-methoxypropyl]-3-[2-(trifluoromethyl)phenyl]urea has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems, including enzyme interactions and receptor binding.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-[2-(2-Fluorophenyl)-2-methoxypropyl]-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to enzymes and receptors, leading to modulation of biological pathways. The compound may inhibit or activate specific enzymes, affecting metabolic processes and cellular functions.
Comparison with Similar Compounds
1-[2-(2-Fluorophenyl)-2-methoxypropyl]-3-[2-(trifluoromethyl)phenyl]urea can be compared with other fluorinated urea derivatives:
1-(2-Fluorophenyl)-3-(2-(trifluoromethyl)phenyl)urea: Lacks the methoxypropyl group, resulting in different chemical properties and biological activities.
1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-phenylurea: Lacks the trifluoromethyl group, affecting its stability and reactivity.
1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-chlorophenyl)urea:
The uniqueness of this compound lies in its combination of fluorine and trifluoromethyl groups, which confer enhanced stability, lipophilicity, and biological activity.
Properties
IUPAC Name |
1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4N2O2/c1-17(26-2,12-7-3-5-9-14(12)19)11-23-16(25)24-15-10-6-4-8-13(15)18(20,21)22/h3-10H,11H2,1-2H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOFKJFYWKWWIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-hexyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate](/img/structure/B2429672.png)




![tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate](/img/structure/B2429680.png)
![3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2429683.png)

![Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B2429686.png)


![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2429690.png)
